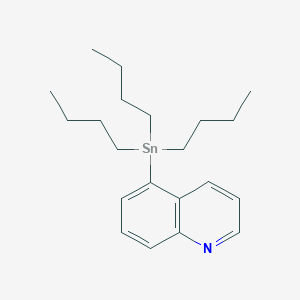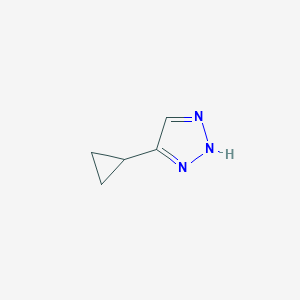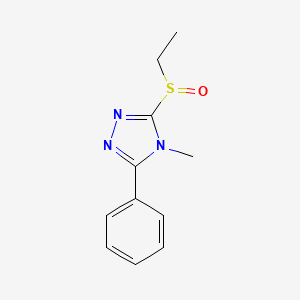
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is a heterocyclic compound that features a pyrimidine ring fused with a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile typically involves the reaction of 4,6-dioxotetrahydropyrimidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dioxotetrahydropyrimidine: A precursor in the synthesis of the target compound.
Malononitrile: Another precursor that contributes to the nitrile functionality.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is unique due to its combination of a pyrimidine ring with a malononitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propiedades
Número CAS |
117342-83-3 |
|---|---|
Fórmula molecular |
C7H4N4O2 |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
2-(4,6-dioxo-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N4O2/c8-2-4(3-9)7-10-5(12)1-6(13)11-7/h1H2,(H,10,12)(H,11,13) |
Clave InChI |
OVIVBDZFPQQIIG-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
SMILES canónico |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)










